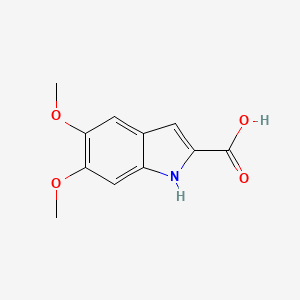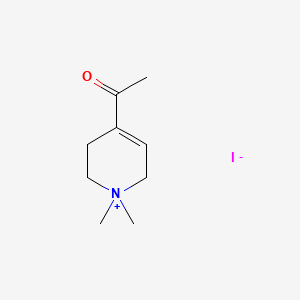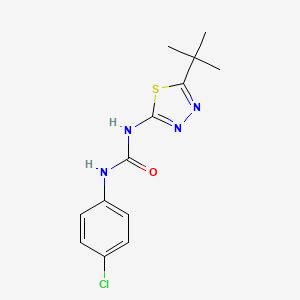
フェンフルラミン
概要
説明
フェンフルラミンは、当初食欲抑制剤として開発されたフェネチルアミン誘導体です。脳内のセロトニンレベルを調節する能力で知られており、肥満の治療に使用されていました。しかし、心臓毒性に関する懸念から、食欲抑制剤としての使用は中止されました。 フェンフルラミンはその後、ドラベ症候群やレノックス・ガストー症候群に伴うてんかん発作の治療に転用されました .
科学的研究の応用
Fenfluramine has several scientific research applications:
Chemistry: It is used as a model compound in studies involving phenethylamine derivatives and their interactions with serotonin receptors.
Biology: Fenfluramine is studied for its effects on neurotransmitter release and reuptake, particularly serotonin.
Medicine: The compound is used in the treatment of pharmacoresistant seizures in patients with Dravet syndrome and Lennox-Gastaut syndrome. .
作用機序
フェンフルラミンは、主にセロトニンレベルの調節を通じてその効果を発揮します。セロトニン放出剤であり、セロトニン5-HT2受容体の作動薬として作用します。さらに、シグマ-1受容体の陽性モジュレーターとして機能します。 これらの作用は、セロトニン受容体の活性化の増加と神経伝達の調節につながり、これがその抗痙攣効果に寄与すると考えられています .
Safety and Hazards
将来の方向性
Future directions in treatment include expanding genetic testing with the potential for gene therapy and continuously improving surgical options with the goal to prevent progression to DEE-SSW . The FDA has also approved an expanded indication of Fenfluramine to treat seizures in Lennox-Gastaut syndrome (LGS) in individuals age 2 years or more .
生化学分析
Biochemical Properties
Fenfluramine plays a significant role in biochemical reactions by increasing extracellular serotonin levels. It interacts with several enzymes and proteins, including serotonin transporters (SERTs) and various serotonin receptors such as 5-HT2A, 5-HT2B, and 5-HT2C . Fenfluramine acts as a serotonin releasing agent and an agonist at these receptors, which leads to increased serotonin availability in the synaptic cleft . Additionally, it acts as a σ1 receptor antagonist .
Cellular Effects
Fenfluramine influences various cellular processes, particularly those involving neurotransmission. It increases extracellular serotonin levels, which affects cell signaling pathways and gene expression . The compound has been shown to modulate the activity of serotonin receptors, leading to changes in cellular metabolism and neurotransmitter release . In neurons, fenfluramine’s action on serotonin receptors can alter synaptic plasticity and neuronal excitability .
Molecular Mechanism
At the molecular level, fenfluramine exerts its effects primarily by disrupting vesicular storage of serotonin and reversing the function of serotonin transporters . This leads to an increase in extracellular serotonin levels. Fenfluramine binds to serotonin receptors, particularly 5-HT2A, 5-HT2B, and 5-HT2C, and acts as an agonist . It also modulates the activity of the σ1 receptor, which may contribute to its therapeutic effects in seizure disorders .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fenfluramine have been observed to change over time. The compound is relatively stable, but its long-term effects on cellular function can include alterations in serotonin receptor density and function . Studies have shown that fenfluramine can lead to sustained increases in extracellular serotonin levels, which may result in long-term changes in neurotransmission and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of fenfluramine vary with dosage. Low doses of fenfluramine have been shown to reduce food intake and body weight in rats, while higher doses can lead to adverse effects such as neurotoxicity and cardiotoxicity . In models of Dravet syndrome, fenfluramine has been found to reduce seizure frequency and improve survival rates at therapeutic doses . High doses can lead to significant side effects, including cardiac valve hypertrophy .
Metabolic Pathways
Fenfluramine is metabolized primarily in the liver by cytochrome P450 enzymes, including CYP1A2, CYP2B6, CYP2D6, CYP2C9, CYP2C19, and CYP3A4/5 . The major active metabolite is norfenfluramine, which also has pharmacological activity . The metabolic pathways involve hydroxylation and demethylation reactions, leading to the formation of both active and inactive metabolites .
Transport and Distribution
Fenfluramine is transported and distributed within cells and tissues through interactions with serotonin transporters and other binding proteins . It is capable of crossing the blood-brain barrier, allowing it to exert its effects on central nervous system neurons . The distribution of fenfluramine within the brain is influenced by its affinity for serotonin transporters and receptors .
Subcellular Localization
Within cells, fenfluramine is localized primarily in the cytoplasm and synaptic vesicles . It affects the activity of serotonin transporters and receptors at the synaptic cleft, leading to increased serotonin release and receptor activation . Fenfluramine’s localization is influenced by its chemical structure and its interactions with cellular transport mechanisms .
準備方法
フェンフルラミンの合成には、いくつかの重要なステップが含まれます。
加水分解: プロセスは、2-(3-(トリフルオロメチル)フェニル)アセトニトリルの加水分解から始まり、2-(3-(トリフルオロメチル)フェニル)酢酸を生成します。
アセチル化: 2-(3-(トリフルオロメチル)フェニル)酢酸は次に、無水酢酸と触媒と反応させて、1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンを生成します。
還元的アミノ化: 最後に、1-(3-(トリフルオロメチル)フェニル)プロパン-2-オンは、水素化ホウ素系還元剤を使用してエチルアミンと還元的アミノ化を受け、フェンフルラミンが得られます
化学反応の分析
フェンフルラミンは、以下を含むさまざまな化学反応を起こします。
酸化: フェンフルラミンは、主要な活性代謝産物であるノルフェンフルラミンを形成するために酸化される可能性があります。
還元: この化合物は、特定の条件下で還元されて、さまざまな誘導体を生成することができます。
これらの反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 これらの反応から生成される主な生成物は、一般的に薬理学的特性が変更されたフェンフルラミンの誘導体です .
科学研究の応用
フェンフルラミンは、いくつかの科学研究の応用があります。
類似化合物との比較
フェンフルラミンは、しばしば以下のような他の化合物と比較されます。
フェンテルミン: 別の食欲抑制剤ですが、主にノルエピネフリンの放出を含む異なる作用機序を持っています。
トピラメート: 同様の適応症に使用される抗痙攣薬ですが、電位依存性イオンチャネルの調節とγ-アミノ酪酸(GABA)活性の増強を含む異なる機序を持っています。
フェンフルラミンは、セロトニン放出と受容体調節、およびシグマ-1受容体活性の独自の組み合わせにより、これらの他の化合物とは異なります .
特性
IUPAC Name |
N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGIVFWFUFKIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
404-82-0 (hydrochloride) | |
| Record name | Fenfluramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023044 | |
| Record name | Fenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
108-112, 108-112 °C at 12 mm Hg | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Dravet syndrome is a complex pediatric encephalopathy characterized by recurrent pharmacoresistant seizures of variable type, delayed development, and in many cases, impairment in speech, language, gait, and other neurocognitive functions. Despite substantial variation in presentation and severity, roughly 80% of patients with Dravet syndrome have mutations in the _SCN1A_ gene, which encodes the alpha subunit of a voltage-gated sodium channel (Nav1.1). This channel is predominantly localized in inhibitory GABAergic interneurons as well as in excitatory pyramidal neurons; it is thought that dysfunction of neurotransmission regulation results in the seizures and other corresponding symptoms of Dravet syndrome. Various _in vitro_ and _in vivo_ studies have demonstrated that fenfluramine is capable of acting as an agonist of multiple serotonin receptors including 5-HT1A, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C, as well as a σ1 receptor antagonist. This is at least partly because fenfluramine, as well as its active metabolite norfenfluramine, can act on sodium-dependent serotonin transporters (SERTs) to reverse transport direction and thereby increase extracellular serotonin levels. However, work in animal models of Dravet syndrome suggest that only the modulation of 5-HT1D, 5-HT2C, σ1, and possibly 5-HT2A receptors of fenfluramine result in the anti-epileptiform activity. Interestingly, 5-HT2B receptor agonism, which had previously been associated with cardiac valvulopathy, is not anticipated to have any therapeutic value in Dravet syndrome. Although the exact mechanism by which stimulation/inhibition of various receptors leads to the observed therapeutic benefit is unclear, it is hypothesized to be two-fold. Stimulation of 5-HT1D and 5-HT2C may result in increased GABAergic neurotransmission, while σ1 receptor antagonism may help to modulate responses to _N_-methyl-D-aspartate (NMDA)., The exact mechanism of action of fenfluramine has not been clearly defined. Results of animal studies indicate that its appetite-inhibiting may result from stimulation of the ventromedial nucleus of the hypothalamus. The mechanism by which this stimulation is mediated has not yet been determined. Although fenfluramine is used in the treatment of obesity as an anorexigenic, it has not been firmly established that the pharmacologic action is principally one of appetite suppression; other CNS actions and/or metabolic effects may be involved. ... Cardiovascular and autonomic effects produced by fenfluramine in animals appear to be qualitatively similar to those of amphetamine, but as a pressor agent it is 10-20 times less potent than dextroamphetamine. Some clinical studies have shown fenfluramine to have hypotensive effects in obese hypertensive patients. EEG studies, both awake and during sleep, show fenfluramine to be qualitatively different from amphetamine and other amphetamine congeners and suggest that fenfluramine may be more similar to sedative psychotherapeutic drugs rather than CNS or cerebral stimulants. There is some evidence that fenfluramine interferes with CNS pathway which regulate the release of human growth hormone., The neurochemical mechanisms by which drugs acting on central serotoninergic system modify feeding were reviewed. Fenfluramine, a clinically effective appetite suppressant, releases serotonin from nerve terminals and inhibits its reuptake, and considerable evidence suggests that these effects mediate its anorectic activity. The D isomer of fenfluramine is particularly specific in affecting serotonin mechanisms and causing anorexia. Transmitters other than serotonin such as acetylcholine, catecholamines and GABA are also affected by systemic administration of fenfluramine, but some of these effects are secondary to fenfluramine's action on serotoninergic mechanisms. Moreover, there is no evidence that these brain substances are involved in fenfluramine's ability to cause anorexia. Several studies with drugs affecting different serotonin mechanisms such as release and uptake or mimicking the action of serotonin at post-synaptic receptors suggest that increase serotonin release and direct stimulation of postsynaptic receptors are the most effective mechanisms for causing depression of food intake, although inhibition of serotonin uptake may also contribute in appropriate conditions. Development of serotonin receptor hyposensitivity and, in some instances, decreased serotonin levels may lead to tolerance to the anorectic activity of drugs enhancing serotonin transmission, the degree of this depending critically on the type of effect on serotonin mechanisms and intensity and duration of serotonin receptor activation. Recent evidence suggests that a decrease in serotonin function causes stimulation of feeding. This may lead to development of new strategies for the treatment of clinical anorexias. | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
458-24-2 | |
| Record name | Fenfluramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenfluramine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenfluramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenfluramine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENFLURAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |
| Record name | Fenfluramine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00574 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | FENFLURAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of fenfluramine?
A1: Fenfluramine, a substituted amphetamine, acts as an indirect agonist of serotonin (5-hydroxytryptamine, 5-HT) receptors. [, , ] This means it doesn't directly bind to these receptors but enhances serotonin signaling. It accomplishes this by primarily promoting the release of serotonin from nerve terminals and, to a lesser extent, blocking its reuptake. [, , , ]
Q2: Does fenfluramine affect other neurotransmitters?
A2: While primarily targeting the serotonergic system, research indicates that fenfluramine can also affect dopamine and norepinephrine systems in the brain, albeit to a lesser extent. [, ] Studies have shown both short-term increases and decreases in dopamine and its metabolites following fenfluramine administration. [] Norepinephrine levels were also found to decrease, but only at higher doses of fenfluramine. []
Q3: Which serotonin receptor subtypes are most relevant to fenfluramine's effects?
A3: Studies utilizing rat models suggest that the 5-HT2C receptor subtype plays a key role in mediating fenfluramine's discriminative stimulus effects. [] Additionally, there is evidence indicating a potential contribution from the 5-HT2A receptor subtype to these effects. []
Q4: How does the metabolite of fenfluramine, norfenfluramine, contribute to its effects?
A4: Norfenfluramine is the active metabolite of fenfluramine and exhibits its own pharmacological activity. [, , ] Similar to fenfluramine, norfenfluramine increases serotonin levels in the brain, though it may have a different potency and duration of action. [, , , ]
Q5: What is the molecular formula and weight of fenfluramine?
A5: Fenfluramine has a molecular formula of C11H16F3N and a molecular weight of 231.25 g/mol.
Q6: Is there a difference in activity between the enantiomers of fenfluramine?
A6: Yes, the two enantiomers of fenfluramine (d-fenfluramine and l-fenfluramine) exhibit different pharmacological profiles. Research suggests that d-fenfluramine might be a more potent and selective serotonin releaser with potentially fewer side effects compared to the racemic mixture. [, , ]
Q7: How is fenfluramine absorbed and metabolized in the body?
A7: Fenfluramine is rapidly absorbed after oral administration. [] It is primarily metabolized in the liver to its active metabolite, norfenfluramine, through N-dealkylation. [, ] Both fenfluramine and norfenfluramine are further metabolized and excreted mainly in the urine. []
Q8: Are there significant species differences in fenfluramine metabolism?
A8: Yes, studies have shown substantial species differences in the metabolism of fenfluramine. Notably, humans tend to have more efficient deamination of both fenfluramine and norfenfluramine into polar, inactive metabolites compared to other species like rats, dogs, and mice. [] This results in lower plasma levels of norfenfluramine in humans relative to the other species. []
Q9: How do plasma levels of fenfluramine and norfenfluramine correlate with its anorectic effects in rats?
A9: Research indicates a relationship between blood levels of fenfluramine and norfenfluramine and the drug's anorectic effects in rats. [] Specifically, higher blood levels of these compounds were associated with a greater reduction in food intake in these animals. []
Q10: What was fenfluramine initially approved to treat?
A10: Fenfluramine was initially approved as an appetite suppressant for the short-term management of obesity. [, , ] It was typically prescribed in conjunction with a comprehensive weight loss program that included diet and exercise modifications. []
Q11: Why was fenfluramine withdrawn from the market?
A11: Despite its efficacy in promoting weight loss, fenfluramine, particularly when used in combination with phentermine ("Fen-Phen"), was withdrawn from the market due to an increased risk of serious cardiovascular side effects, particularly valvular heart disease and primary pulmonary hypertension. [, , , , ]
Q12: Is there evidence supporting the use of fenfluramine in any other conditions?
A12: Emerging research suggests that low-dose fenfluramine might have potential as an adjunctive therapy for certain drug-resistant epilepsy syndromes, such as Dravet syndrome. [, ] Early clinical observations and controlled trials have shown promising results in reducing seizure frequency in these patients. [, ]
Q13: What are the primary safety concerns associated with fenfluramine use?
A13: The most serious safety concerns linked to fenfluramine are valvular heart disease and primary pulmonary hypertension. [, , , , ] The risk of these cardiovascular complications appears to be dose- and duration-dependent and was predominantly observed with the fenfluramine-phentermine combination. [, , , ]
Q14: What are potential areas for future research related to fenfluramine?
A14: Further investigations into the precise mechanisms underlying fenfluramine-induced valvular heart disease and pulmonary hypertension are crucial. [] Additional research is needed to determine the long-term safety and efficacy of low-dose fenfluramine in treating epilepsy, particularly in Dravet syndrome. [] Exploring alternative drug delivery systems and identifying biomarkers for patient stratification could help mitigate risks and improve treatment outcomes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[4-[(Acridin-9-yl)imino]-3-methoxy-2,5-cyclohexadien-1-ylidene]methanesulfonamide](/img/structure/B1217804.png)



![Methyl 2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]ethanimidate](/img/structure/B1217808.png)


![6,9-Diazaspiro[4.5]decane-7,10-dione](/img/structure/B1217812.png)


![1-[3,5-Bis(1-hydroxyethyl)phenyl]ethanol](/img/structure/B1217820.png)



